molecular formula C14H15N3O2 B2783483 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1286714-83-7

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone

Cat. No.: B2783483
CAS No.: 1286714-83-7
M. Wt: 257.293
InChI Key: VEHIFRPQBNUDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is a novel chemical entity designed for research applications, integrating a 1,2,4-oxadiazole heterocycle with an azetidine ring. This combination is of significant interest in medicinal chemistry, particularly in the development of new pharmacologically active compounds . The 1,2,4-oxadiazole ring is a privileged scaffold known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . Research Value and Potential Applications: Compounds featuring the 1,2,4-oxadiazole moiety, especially when linked to an azetidine, exhibit a broad and promising spectrum of biological activities. This makes them valuable scaffolds in early-stage drug discovery research . The primary research applications for this compound are anticipated in the following areas: Anticancer Research: Analogs containing the 1,2,4-oxadiazole structure have been studied as apoptosis inducers and have demonstrated cytotoxic activity against a panel of human cancer cell lines, making them interesting leads in oncology research . Antimicrobial Research: The 1,2,4-oxadiazole framework is associated with antibacterial and antifungal properties, suggesting potential for this compound in infectious disease research . Enzyme and Receptor Modulation: Researchers have explored similar compounds for their inhibitory effects on various enzymes, such as histone deacetylases (HDAC) and cyclooxygenases (COX), as well as for their affinity to receptors like the kappa opioid receptor (KOR) . Handling and Safety: As a research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-3-4-6-12(9)14(18)17-7-11(8-17)13-15-10(2)16-19-13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIFRPQBNUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile. The azetidine ring can be introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable electrophile. The final step involves the coupling of the oxadiazole-azetidine intermediate with o-tolylmethanone under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The ketone moiety undergoes nucleophilic attack under standard conditions:

  • Reduction : Treatment with LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol, forming (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanol .

  • Grignard Addition : Reaction with organomagnesium reagents (e.g., CH₃MgBr) yields tertiary alcohols.

Reaction TypeReagents/ConditionsProduct
ReductionLiAlH₄, THF, 0°C → RTSecondary alcohol
Grignard AdditionCH₃MgBr, dry etherTertiary alcohol

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring is susceptible to nucleophilic or acid-catalyzed ring-opening:

  • Acid-Mediated Cleavage : HCl in methanol protonates the azetidine nitrogen, leading to β-carbon attack and ring cleavage.

  • Nucleophilic Attack : Primary amines (e.g., NH₃) open the ring, forming linear amines.

Reaction TypeConditionsProduct
Acid hydrolysis6M HCl, refluxLinear amine hydrochloride
Amine openingNH₃, ethanolβ-Amino amide derivative

1,2,4-Oxadiazole Reactivity

The 3-methyl-1,2,4-oxadiazole ring demonstrates moderate stability but participates in selective reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to an amidoxime .

  • Acid/Base Stability : Resists ring-opening under mild conditions but degrades in concentrated H₂SO₄ or NaOH.

Reaction TypeConditionsProduct
HydrogenationH₂ (1 atm), Pd/C, EtOHAmidoxime derivative
Acid degradationConc. H₂SO₄, 100°CCarboxylic acid and ammonia

Electrophilic Aromatic Substitution on the o-Tolyl Group

The o-tolyl group undergoes slow electrophilic substitution due to deactivation by the ketone:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group para to the methyl substituent .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.

Reaction TypeConditionsProduct
NitrationHNO₃, H₂SO₄, 50°C4-Nitro-o-tolyl derivative
SulfonationSO₃, H₂SO₄, 80°CSulfonic acid derivative

Functionalization via Cross-Coupling Reactions

The azetidine nitrogen and aryl bromide (if present) enable catalytic coupling:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides.

  • Suzuki–Miyaura Coupling : Requires brominated aryl groups (not present in this compound but possible in analogs) .

Stability Under Physiological Conditions

In biological systems (pH 7.4, 37°C), the compound shows:

  • Oxadiazole Stability : No significant degradation over 24 hours.

  • Azetidine Ring Preservation : Limited hydrolysis, suggesting suitability for drug delivery .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 8 µg/mL
Escherichia coli0.5 - 8 µg/mL

A study demonstrated that the compound exhibits a synergistic effect when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance.

Anticancer Activity

In vitro studies have revealed promising results regarding the compound's anticancer properties. It has been tested on various cancer cell lines, showing significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-71.5Apoptosis via caspase activation
A5495.0Apoptosis via caspase activation

These findings indicate that the compound induces apoptosis in cancer cells and could serve as a potential therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers, suggesting protective effects against oxidative damage in cellular systems.

Case Studies

  • Antimicrobial Efficacy : A recent study tested a series of oxadiazole derivatives against multi-drug resistant bacterial strains. The results highlighted a synergistic effect when combined with conventional antibiotics, indicating the potential for new treatment strategies.
  • Cancer Treatment : In preclinical trials involving human cancer cell lines, the compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents. This emphasizes the need for further investigation into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to modulate key biological pathways .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Azetidine vs. Pyrrolidine: The target compound’s azetidine ring (4-membered) contrasts with pyrrolidine (5-membered) in analogs like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone .
  • Oxadiazole Substituents: The 3-methyl-1,2,4-oxadiazole moiety is conserved in multiple analogs (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde derivatives ). This group’s electron-withdrawing nature may stabilize the methanone linkage and enhance dipole-dipole interactions in crystal packing or target binding.

Aryl Group Variations

  • o-Tolyl vs. Other Aryl Groups: The o-tolyl substituent in the target compound differs from para-substituted phenyl groups in analogs (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ).
Table 1: Key Structural Differences
Compound Heterocycle Aryl Group Notable Features
Target Compound Azetidine o-Tolyl High ring strain, steric hindrance
Pyrrolidine-Oxadiazole Hybrid Pyrrolidine 3,4-Dimethoxybenzyl Larger ring, methoxy substituents
3-(3-Methyl-oxadiazole)benzaldehyde None Phenyl Aldehyde functional group, no azetidine

Antitumor Activity of Oxadiazole Derivatives

For example:

  • The 1,3,4-thiadiazole derivative 9b (IC50 = 2.94 µM against HepG2) and thiazole derivative 12a (IC50 = 1.19 µM against HepG2) highlight the importance of heterocycle choice in cytotoxicity . The target compound’s oxadiazole-azetidine core may offer similar potency but requires empirical validation.

Orexin Receptor Antagonism

The pyrrolidine-oxadiazole hybrid in was designed as a dual orexin receptor antagonist. The azetidine variant’s smaller ring could modulate receptor binding kinetics due to altered steric and electronic profiles, though this remains speculative without direct data.

Crystallographic and Thermal Data

  • Melting Points : Simple 3-methyl-1,2,4-oxadiazole derivatives exhibit melting points between 105–135°C , but the azetidine and o-tolyl groups in the target compound may raise this range due to increased rigidity.

Structure-Activity Relationship (SAR) Considerations

  • Heterocycle Size : Azetidine’s strain may enhance binding affinity but reduce metabolic stability compared to pyrrolidine.
  • Substituent Position : The o-tolyl group’s ortho-methyl substitution could hinder rotation, improving target specificity but reducing solubility compared to para-substituted analogs.

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(o-tolyl)methanone is a complex organic molecule that combines an oxadiazole ring with an azetidine moiety. This unique structure is believed to contribute to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential applications in anticancer and antimicrobial therapies.

Structural Features

The compound features:

  • Oxadiazole Ring : A five-membered heterocyclic structure that enhances pharmacological properties.
  • Azetidine Ring : A four-membered ring that adds to the structural diversity and reactivity of the compound.
  • Methanone Group : Contributes to the overall stability and interaction potential of the molecule.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and azetidine rings exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazole can effectively inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of these rings often correlates with enhanced antimicrobial efficacy.

Anticancer Activity

A notable study evaluated various oxadiazole derivatives against different cancer cell lines. The results indicated that compounds similar to this compound displayed promising cytotoxic effects. For example, compounds with similar structural motifs demonstrated IC50 values in the range of 6.3 to 12.3 µM against breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Remarks
3bMDA-MB-2316.3High efficacy
6bKCL-228.3Moderate efficacy
3cHeLa9.6Notable cytotoxicity
3aMDA-MB-2319.3Lower potency compared to 3b

Antimicrobial Properties

The oxadiazole moiety is known for its broad-spectrum antimicrobial activity. Compounds containing this structure have been reported to exhibit significant effects against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes crucial for cancer cell survival.
  • Cell Membrane Disruption : Its structural components can integrate into microbial membranes, leading to cell lysis.
  • Apoptosis Induction : Evidence suggests that some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have focused on similar compounds with promising results:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer properties using MTT assays. Results indicated that modifications in substituents could significantly enhance cytotoxicity against cancer cells .
  • In Vivo Studies : Animal models have shown that certain oxadiazole derivatives reduce tumor size significantly compared to control groups, suggesting potential for therapeutic development .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield RangeReference
1K₂CO₃, MeCN, reflux60-75%
2AlCl₃, DCM, 0-5°C45-60%

Advanced: How can reaction conditions be optimized to improve yields during oxadiazole-azetidine coupling?

Methodological Answer:
Contradictions in reported yields (e.g., 45% vs. 75%) arise from variables like:

  • Catalyst Selection : Transition metals (e.g., Pd(OAc)₂) enhance coupling efficiency but may require inert atmospheres .
  • Solvent Polarity : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates but may prolong reaction times .
  • Temperature Control : Lower temperatures (0-5°C) minimize side reactions during acylation steps .
    Recommendation : Use a Design of Experiments (DoE) approach to systematically test variables (e.g., catalyst loading, solvent ratios) .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5-4.5 ppm) and o-tolyl methyl group (δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 285.135 (calculated) .
  • HPLC : Purity assessment using C18 columns (≥98% purity, λ = 254 nm) .

Q. Table 2: Analytical Data Comparison

TechniqueKey Peaks/ResultsReference
¹H NMRδ 2.3 (s, 3H, CH₃), δ 4.1 (m, 4H, azetidine)
HRMSm/z 285.135 ([M+H]⁺)

Advanced: How do electronic effects of substituents (e.g., methyl vs. trifluoromethyl) influence bioactivity?

Methodological Answer:

  • Methyl Group : Enhances lipophilicity (logP ~2.8) and metabolic stability but may reduce solubility .
  • Trifluoromethyl (Comparison) : Increases electronegativity, improving target binding (e.g., enzyme active sites) but may introduce toxicity risks .
    Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) using analogs with varying substituents .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use co-solvents (DMSO) for in vitro studies .
  • Stability : Stable at pH 7.4 for 24 hours; degrades at pH <3 (hydrolysis of oxadiazole ring) .
    Mitigation : Formulate with cyclodextrins or liposomes for in vivo applications .

Advanced: How to resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Impurities >2% can skew results; validate via HPLC-MS .
  • Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Basic: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to estimate electrostatic potential maps .
    Validation : Correlate docking scores with experimental IC₅₀ values from enzyme assays .

Advanced: How to design analogs to improve pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute o-tolyl with 2-methoxypyridin-3-yl to enhance solubility .
  • Prodrug Strategy : Introduce ester groups hydrolyzed in vivo to improve bioavailability .
    Validation : Measure logD (octanol-water) and plasma protein binding (%) for lead candidates .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity Data : Limited available; assume acute toxicity (LD₅₀ >500 mg/kg in rodents) and use PPE .
  • Waste Disposal : Incinerate at >1000°C to avoid environmental release of oxadiazole byproducts .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout : Delete putative targets (e.g., kinases) in cell lines and assess activity loss .
  • Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal shifts .
    Data Analysis : Use pathway enrichment tools (e.g., STRING) to map affected biological networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.